3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid
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Overview
Description
3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.52 g/mol This compound is characterized by the presence of an amino group (-NH2) and a trichlorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5-trichlorobenzaldehyde and glycine.
Condensation Reaction: The 2,3,5-trichlorobenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the intermediate Schiff base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, methoxy, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylpropanoic acids.
Scientific Research Applications
3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,3-dichlorophenyl)propanoic acid
- 3-Amino-3-(2,4,5-trichlorophenyl)propanoic acid
- 3-Amino-3-(2,3-difluorophenyl)propanoic acid
Uniqueness
3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
682804-30-4 |
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Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
3-amino-3-(2,3,5-trichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Cl3NO2/c10-4-1-5(7(13)3-8(14)15)9(12)6(11)2-4/h1-2,7H,3,13H2,(H,14,15) |
InChI Key |
QYINQBIHVNQKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(CC(=O)O)N)Cl)Cl)Cl |
Origin of Product |
United States |
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